A Comprehensive Technical Guide to 2,5-Dimethoxyaniline for Advanced Research and Development
A Comprehensive Technical Guide to 2,5-Dimethoxyaniline for Advanced Research and Development
Introduction: 2,5-Dimethoxyaniline, an aromatic amine, serves as a critical building block in various chemical syntheses. Its unique structure, featuring an aniline core substituted with two electron-donating methoxy groups, imparts specific reactivity and properties that are highly valued in the pharmaceutical, dye, and polymer industries. This guide provides an in-depth analysis of its chemical and physical properties, reactivity, applications, and handling protocols, designed for researchers and professionals in drug development and chemical synthesis.
Section 1: Chemical Identity and Core Physical Properties
2,5-Dimethoxyaniline is systematically known as 2,5-dimethoxybenzenamine and is also referred to as aminohydroquinone dimethyl ether.[1] It typically appears as a white to grey or dark brown crystalline powder or lumps.[2][3] This compound is recognized for its utility as a versatile intermediate in the synthesis of dyes, pharmaceuticals, and other specialized organic compounds.[1][3]
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 2,5-Dimethoxybenzenamine |
| Synonyms | Aminohydroquinone dimethyl ether, 1-Amino-2,5-dimethoxybenzene[1] |
| CAS Number | 102-56-7 |
| EC Number | 203-040-9 |
| Molecular Formula | C₈H₁₁NO₂ |
| SMILES String | COc1ccc(OC)c(N)c1 |
| InChI Key | NAZDVUBIEPVUKE-UHFFFAOYSA-N |
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 153.18 g/mol |
| Melting Point | 78-80 °C[3] |
| Boiling Point | ~280-285 °C[4] |
| Appearance | White to gray to brown crystalline powder[2] |
| Water Solubility | 4 g/L at 40 °C[5] |
| pKa | 4.12 (Predicted)[6] |
Section 2: Spectroscopic Profile
The structural features of 2,5-dimethoxyaniline give rise to a distinct spectroscopic signature, which is crucial for its identification and characterization.
-
¹H NMR (in CDCl₃): The proton NMR spectrum is characterized by signals corresponding to the aromatic protons and the protons of the two methoxy groups and the amine group. The electron-donating methoxy and amino groups influence the chemical shifts of the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals, corresponding to the six carbons of the benzene ring and the two carbons of the methoxy groups.
-
IR Spectroscopy: The IR spectrum displays characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching, C-O stretching of the methoxy groups, and C=C stretching of the aromatic ring.
-
Mass Spectrometry: The mass spectrum shows a molecular ion peak (M+) at m/z 153, corresponding to the molecular weight of the compound.[7]
Caption: Molecular structure of 2,5-Dimethoxyaniline.
Section 3: Solubility and Solution Behavior
The solubility of 2,5-dimethoxyaniline is a key consideration for its use in various reaction media. It is soluble in organic solvents such as methanol, ethanol, chloroform, and moderately soluble in others like THF, DMSO, and DMF.[5][8] Its solubility in water is limited but increases in hot water.[2][5] The presence of the basic amino group means that its solubility in aqueous solutions is pH-dependent; it will be more soluble in acidic solutions due to the formation of the corresponding ammonium salt.
Table 3: Solubility Profile
| Solvent | Solubility |
|---|---|
| Water | Limited, 4 g/L at 40 °C[5] |
| Ethanol | Soluble[5] |
| Chloroform | Soluble[8] |
| Diethyl Ether | Soluble[2] |
| N-Methyl-2-pyrrolidone (NMP) | Soluble[8] |
| Dimethylformamide (DMF) | Moderately Soluble[8] |
| Dimethyl Sulfoxide (DMSO) | Moderately Soluble[8] |
Section 4: Chemical Reactivity and Synthetic Utility
The chemical behavior of 2,5-dimethoxyaniline is dominated by the nucleophilic amino group and the electron-rich aromatic ring. The two methoxy groups are strong activating, ortho-, para-directing groups, which, along with the amino group, significantly influence the regioselectivity of electrophilic aromatic substitution reactions.
Key Reactions
-
Diazotization-Coupling: A cornerstone reaction for primary aromatic amines, diazotization of 2,5-dimethoxyaniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) yields a diazonium salt. This intermediate is highly reactive and can be used in subsequent coupling reactions with activated aromatic compounds to form azo dyes.[9] This reaction is also applied in the spectrophotometric determination of pharmaceuticals containing a primary amine group.[9]
-
Electrophilic Aromatic Substitution: The high electron density of the benzene ring makes it susceptible to electrophilic attack. Halogenation, nitration, and sulfonation reactions will occur at the positions ortho and para to the strongly activating amino and methoxy groups.
-
Polymerization: 2,5-Dimethoxyaniline can undergo oxidative polymerization to form poly(2,5-dimethoxyaniline) (PDMOA), a conducting polymer.[8][10] These polymers exhibit improved solubility in common organic solvents compared to polyaniline.[8]
Exemplary Synthetic Protocol: Synthesis via Catalytic Hydrogenation
A common and environmentally conscious method for the synthesis of 2,5-dimethoxyaniline is the catalytic hydrogenation of 2,5-dimethoxynitrobenzene.[11]
Methodology:
-
A solution of 2,5-dimethoxynitrobenzene in a suitable solvent, such as methanol, is prepared in a reaction vessel.[11]
-
A catalyst, typically platinum on carbon (Pt/C), is added to the mixture.[11]
-
The reaction is carried out under a hydrogen atmosphere at an elevated temperature and pressure.[12]
-
Upon completion of the reaction, the catalyst is removed by filtration.
-
The product, 2,5-dimethoxyaniline, is then isolated from the reaction mixture, often through crystallization.
Causality Insight: The use of a heterogeneous catalyst like Pt/C is crucial for this transformation as it allows for the efficient reduction of the nitro group to an amine under relatively mild conditions and can be easily recovered and reused, making the process more sustainable.[11]
Caption: Workflow for the synthesis of 2,5-Dimethoxyaniline.
Section 5: Applications in Industry and Research
The versatile reactivity of 2,5-dimethoxyaniline makes it a valuable intermediate in several industrial sectors.
-
Dye and Pigment Industry: It is a key precursor in the manufacturing of azo dyes.[2] The diazotization of 2,5-dimethoxyaniline followed by coupling with various naphthol derivatives or other coupling components leads to a range of colored compounds used in textiles and other applications.
-
Pharmaceutical Synthesis: This compound serves as an important intermediate in the synthesis of active pharmaceutical ingredients (APIs).[13] Its structure can be incorporated into more complex molecules with desired biological activities.
-
Polymer Chemistry: As mentioned, it is a monomer for the synthesis of soluble conducting polymers, which are of interest for applications in electronics, sensors, and electrochromic devices.[10]
Section 6: Safety, Handling, and Toxicology
2,5-Dimethoxyaniline is classified as toxic if swallowed, upon skin contact, and if inhaled.[14] It can also cause irritation to the eyes, skin, and respiratory system.[5]
Handling and Storage Protocol:
-
Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical safety goggles, gloves, and a lab coat.[15] A respirator should be used if dust is generated.[15]
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[14][15] It should also be protected from light and air.[15]
-
Spill Management: In case of a spill, clear the area and wear appropriate PPE.[16] Use dry clean-up procedures to avoid generating dust and collect the material in a labeled container for proper waste disposal.[16]
Toxicological Information: Exposure can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.[15] Symptoms include dizziness, headache, cyanosis (bluish skin), and rapid heart rate.[15] In case of ingestion, immediate medical attention is required.[14]
References
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Industrial Grade with 98% Purity. 2-5-Dimethoxy Aniline at Best Price. [Link]
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ResearchGate. Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers | Request PDF. [Link]
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Indian Academy of Sciences. Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. [Link]
-
ResearchGate. (PDF) -dimethoxyaniline as a New Coupling Agent for the Spectrophotometric Determination of Sulfamethoxazole by Diazotization-Coupling Reaction. [Link]
-
ChemBK. 2,5-Dimethoxyaniline. [Link]
- Google Patents.
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